3-Thiazolidineacetic acid, 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-
Description
This compound is a thiazolidine derivative characterized by a benzoxazole substituent at the 5-position and a thioxo group at the 2-position. Its structure features a conjugated system formed by the benzoxazolylidene-ethylidene moiety, which influences its electronic and optical properties. The sodium salt of a structurally similar compound (CAS RN: 68921-74-4) has been documented, with a molecular weight of 353.44 g/mol and SMILES notation [Na].O=C(O)CN1C(=O)C(SC1=S)=CC=C2SCCN2CC .
Properties
CAS No. |
23236-18-2 |
|---|---|
Molecular Formula |
C16H14N2O4S2 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(2Z)-2-(3-ethyl-1,3-benzoxazol-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C16H14N2O4S2/c1-2-17-10-5-3-4-6-11(10)22-13(17)8-7-12-15(21)18(9-14(19)20)16(23)24-12/h3-8H,2,9H2,1H3,(H,19,20)/b12-7+,13-8- |
InChI Key |
QWFJNAHLMKUKHA-GUFPOKFQSA-N |
SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O |
Isomeric SMILES |
CCN\1C2=CC=CC=C2O/C1=C\C=C\3/C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=C3C(=O)N(C(=S)S3)CC(=O)O |
Other CAS No. |
23236-18-2 |
Origin of Product |
United States |
Biological Activity
3-Thiazolidineacetic acid, specifically the derivative 5-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-, is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C14H12N2O3S3
- Molecular Weight : 352.45 g/mol
- CAS Number : 7570-41-4
Antidiabetic Properties
Recent studies have highlighted the antidiabetic potential of thiazolidinedione (TZD) derivatives, including the compound . The biological evaluation of TZDs has shown their ability to inhibit key enzymes involved in carbohydrate metabolism:
- α-Amylase Inhibition : This compound demonstrated an IC50 value of 18.24 µg/mL, indicating effective inhibition of α-amylase, which is crucial for starch digestion .
- α-Glucosidase Inhibition : Kinetic analysis revealed a decrease in both Vmax and Km values, suggesting that the compound effectively inhibits α-glucosidase activity .
- Aldose Reductase Activity : The compound exhibited an IC50 value of 27.54 µg/mL against aldose reductase, which is important for preventing diabetic complications .
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : This activity is critical for glucose homeostasis and was also evaluated in the context of this compound's efficacy .
Antifungal Activity
The antifungal properties of thiazolidine derivatives have been explored extensively. The synthesized compounds showed varying degrees of antifungal activity against several strains, with minimum inhibitory concentration (MIC) values indicating significant efficacy .
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| TZD Derivative A | 5 | Candida albicans |
| TZD Derivative B | 10 | Aspergillus niger |
Anticancer Potential
Thiazolidinediones have been recognized for their anticancer activities, affecting cell cycle regulation and inducing apoptosis in various cancer models. Mechanisms include:
- Inhibition of tumor angiogenesis.
- Modulation of apoptotic pathways via interactions with proteins such as Bcl-XL and TNF-α .
Case Study 1: Epalrestat
Epalrestat, a well-known TZD derivative, serves as a non-competitive aldose reductase inhibitor used in diabetic neuropathy treatment. Its mechanism involves reducing sorbitol accumulation in nerve tissues, thereby alleviating symptoms associated with diabetic neuropathy .
Case Study 2: Antifungal Evaluation
In a comparative study involving various thiazolidine derivatives, the compound demonstrated superior antifungal activity against resistant strains of Candida species, suggesting potential as a therapeutic agent in fungal infections .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiazolidineacetic acid exhibit significant antimicrobial properties. For instance, compounds structurally related to this thiazolidine derivative have been synthesized and tested against various Gram-positive bacteria, showing promising results in inhibiting bacterial growth . The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine ring can enhance antibacterial efficacy.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory potential. Thiazolidine derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Studies have shown that modifications in the side chains can lead to increased potency against inflammation .
Cancer Research
In cancer research, thiazolidine derivatives have been explored for their ability to induce apoptosis in cancer cells. The unique thioxo group in the compound contributes to its reactivity with cellular targets, potentially leading to novel anticancer agents. Preliminary studies indicate that the compound may disrupt cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in cell cycle regulation .
Material Science
Dye Applications
The compound has been utilized in material science as a dye due to its chromophoric properties. It has been incorporated into imaging materials where its optical characteristics are beneficial for hyper-Rayleigh scattering studies. This application highlights the compound's versatility beyond medicinal uses and into practical applications in imaging technologies .
Polymer Composites
There is ongoing research into incorporating thiazolidine derivatives into polymer matrices to enhance material properties such as thermal stability and mechanical strength. The incorporation of these compounds can lead to the development of advanced materials with tailored functionalities for specific applications .
Analytical Chemistry
Chromatographic Techniques
The separation and analysis of 3-thiazolidineacetic acid derivatives have been successfully achieved using high-performance liquid chromatography (HPLC). The development of specific HPLC columns has facilitated the efficient separation of this compound from complex mixtures, allowing for precise quantification and characterization in various samples . This analytical capability is crucial for both research and quality control in pharmaceutical formulations.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antibacterial activity of synthesized thiazolidine derivatives.
- Method: Various derivatives were tested against a panel of Gram-positive bacteria using standard disk diffusion methods.
- Results: Several compounds exhibited significant inhibition zones, indicating strong antibacterial activity.
-
Anti-inflammatory Mechanism Investigation
- Objective: To assess the impact of thiazolidine derivatives on cytokine production.
- Method: Cell cultures treated with different concentrations of the compound were analyzed for cytokine levels.
- Results: A dose-dependent reduction in pro-inflammatory cytokines was observed, suggesting potential therapeutic applications in inflammatory diseases.
-
Dye Application in Imaging
- Objective: To explore the use of thiazolidine derivatives as imaging agents.
- Method: Hyper-Rayleigh scattering experiments were conducted using the compound embedded in imaging materials.
- Results: Enhanced signal intensity was recorded, indicating the effectiveness of the compound as a dye in imaging applications.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound’s structure includes:
-
Thioxo group (C=S) : Prone to nucleophilic substitution or oxidation.
-
Oxo group (C=O) : Participates in condensation or decarboxylation.
-
Conjugated ethylidene-benzoxazolylidene system : Enhances electrophilic character, enabling cycloaddition or redox reactions.
Cyclization Reactions
The compound is synthesized via base-mediated cyclization of intermediates. For example:
-
Intermediate : Methyl({[(ethoxycarbonothioyl)thio]acetyl}amino)acetate.
-
Conditions : NaOMe in solvents like acetonitrile or toluene at 30–35°C .
Mechanism :
-
Deprotonation of the thiol group by NaOMe.
-
Intramolecular nucleophilic attack forming the thiazolidine ring.
-
Elimination of ethanethiol.
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Cyclization | NaOMe, 30–35°C, acetonitrile | ~85% | Patent |
Hydrolysis of Ester Groups
The acetic acid moiety is generated via acid-catalyzed hydrolysis of methyl esters:
-
Substrate : Methyl(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetate.
-
Conditions : Reflux with 30% HCl or 48% HBr for 4–21 hours .
Reaction :
| Acid Used | Temperature | Time | Yield |
|---|---|---|---|
| 30% HCl | 100°C | 15 hours | 92% |
| 48% HBr | 100°C | 4 hours | 88% |
Condensation with Aldehydes
The ethylidene-benzoxazolylidene group forms via Knoevenagel-like condensation :
-
Substrate : Rhodanine-3-acetic acid derivatives.
-
Conditions : Sodium acetate in acetic acid under reflux.
Example :
| Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|
| NaOAc | Acetic acid | 120°C | 78% |
Stability and Decomposition
-
Thermal Degradation : Decomposes above 200°C, releasing CO₂ and H₂S (inferred from analog data ).
-
Photoreactivity : Conjugated system undergoes [2+2] cycloaddition under UV light (hypothetical based on benzoxazole reactivity).
Comparative Reactivity with Analogs
Limitations and Research Gaps
-
No data on electrophilic aromatic substitution at the benzoxazole ring.
-
Redox behavior (e.g., reduction of C=S to C–SH) remains unexplored.
Comparison with Similar Compounds
Structural Comparison
Thiazolidine derivatives share a core structure of a five-membered ring containing nitrogen and sulfur. Key structural variations occur at the 3-, 4-, and 5-positions, which dictate their biological and physicochemical properties:
Key Observations :
- The benzoxazole/benzothiazole substituents (e.g., in the target compound and D-102 dye) enhance π-conjugation, making these compounds suitable for optoelectronic applications .
- Pyridine or pyrazole substituents (e.g., ) introduce polar interactions, improving solubility and bioactivity.
Aldose Reductase Inhibition :
- The target compound’s structural analogues (e.g., 5-(naphthylmethylene)-3-thiazolidineacetic acids) exhibit IC₅₀ values of 0.2–1.5 µM, comparable to epalrestat (a clinical aldose reductase inhibitor) .
- Electron-withdrawing groups (e.g., 2-thioxo) enhance binding to the enzyme’s active site .
Antimicrobial Activity :
- Indole-substituted derivatives (e.g., (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one) show MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .
Physicochemical Properties
Notable Trends:
Q & A
Q. What synthetic methodologies are commonly employed to prepare 3-thiazolidineacetic acid derivatives with arylidene substituents?
The synthesis typically involves a two-step process:
- Step 1: Condensation of 2,4-thiazolidinedione with an aldehyde (e.g., 3-ethyl-2(3H)-benzoxazolylidene acetaldehyde) in ethanol under reflux with piperidine as a catalyst for 24 hours. This forms the 5-arylidene-2,4-thiazolidinedione intermediate .
- Step 2: Alkylation of the intermediate with bromoacetic acid in anhydrous acetone using potassium carbonate as a base. The reaction mixture is refluxed for 24 hours, followed by acidification with HCl to precipitate the final product .
Key parameters: Yield optimization (24–73% reported) depends on substituent steric effects and reaction time .
Q. How are structural and purity characteristics validated for these compounds?
- Structural confirmation: H NMR and C NMR are used to confirm the presence of the thiazolidinone core, arylidene substituents, and acetic acid moiety. For example, the thioxo group (C=S) resonates at ~170–175 ppm in C NMR .
- Purity assessment: Elemental analysis (C, H, N) is critical. Discrepancies between calculated and observed values (e.g., C 60.13 vs. 60.26) indicate residual solvents or incomplete purification .
Q. What preliminary biological assays are used to evaluate these compounds?
- Antimicrobial activity: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Anticancer screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values calculated after 48–72 hours .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., varying IC50_{50}50 values across studies) be resolved?
Contradictions often arise from:
- Structural variations: Substituent position (e.g., para vs. meta on benzoxazole) alters electron density and binding affinity. For example, electron-withdrawing groups enhance antimicrobial activity but reduce solubility .
- Assay conditions: Differences in solvent (DMSO vs. ethanol), pH, or cell line metabolic rates can skew results. Standardization using WHO protocols is recommended .
Q. What computational approaches are used to predict structure-activity relationships (SAR)?
- Docking studies: Molecular docking with target proteins (e.g., E. coli DNA gyrase or human topoisomerase II) using AutoDock Vina to identify key interactions (e.g., hydrogen bonds with the thioxo group) .
- QSAR modeling: Hammett constants (σ) and molar refractivity (MR) of substituents correlate with bioactivity. For example, bulky groups at the benzoxazole moiety improve lipophilicity and membrane penetration .
Q. How can reaction yields be improved for derivatives with sterically hindered substituents?
- Microwave-assisted synthesis: Reduces reaction time from 24 hours to 1–2 hours, minimizing side reactions (e.g., decomposition of the arylidene group) .
- Solvent optimization: Replacing ethanol with DMF or THF enhances solubility of bulky aldehydes, improving yields by 15–20% .
Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms?
- 2D NMR (HMBC): Correlates H and C signals to confirm the Z/E configuration of the arylidene group. For example, cross-peaks between the thioxo sulfur and adjacent carbons distinguish tautomers .
- X-ray crystallography: Resolves crystal packing effects and confirms the planar geometry of the thiazolidinone ring .
Q. How do substituents on the benzoxazole ring influence pharmacokinetic properties?
- LogP studies: Introduction of ethyl groups (as in 3-ethylbenzoxazole) increases lipophilicity (LogP ~2.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic stability: Cytochrome P450 assays (e.g., CYP3A4) show that electron-donating groups (e.g., methoxy) slow oxidative degradation by 30–40% .
Methodological Challenges and Solutions
Q. How to address poor solubility in biological assays?
Q. What green chemistry approaches reduce waste in synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
